molecular formula C11H10ClN3O B5447884 N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5447884
M. Wt: 235.67 g/mol
InChI Key: OYKLXVYEHXQQIR-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and a methyl group at the 1-position of the pyrazole ring. Pyrazole carboxamides are widely explored for pharmacological applications, including antimicrobial, insecticidal, and enzyme inhibitory activities, depending on substituent patterns .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-15-10(6-7-13-15)11(16)14-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKLXVYEHXQQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate to form 1-methyl-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then converted to the corresponding carboxamide by reaction with ammonia or an amine under suitable conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Applications

N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and its derivatives have been extensively studied for their anti-inflammatory properties. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • Mechanism of Action : The anti-inflammatory action is primarily attributed to the inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. This mechanism is similar to that of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac .
  • Case Studies :
    • A study demonstrated that derivatives of pyrazole exhibited significant inhibition of carrageenan-induced paw edema in rats, indicating strong anti-inflammatory potential .
    • Specific compounds derived from pyrazole have shown comparable efficacy to standard drugs such as diclofenac sodium .

Anticancer Properties

This compound has also been evaluated for its anticancer activities. Research indicates that pyrazole derivatives can target various cancer cell lines, making them promising candidates for cancer therapy.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth, such as the AKT pathway. For instance, certain derivatives have shown potent inhibitory effects against glioblastoma cell lines by targeting AKT2/PKBβ .
  • Case Studies :
    • In vitro studies have shown that specific pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating effective growth inhibition .
    • A notable compound was reported to induce autophagy in A549 lung cancer cells without causing apoptosis, highlighting its potential as a therapeutic agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

  • Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with essential metabolic processes within the microbes.
  • Case Studies :
    • Research has shown that certain pyrazole derivatives possess significant antibacterial activity against strains such as E. coli and S. aureus, indicating their potential use in treating bacterial infections .
    • Some compounds have also demonstrated antifungal properties against species like Aspergillus niger, further expanding their therapeutic applicability .

Potential Future Applications

Given its promising pharmacological profile, this compound may have several future applications:

  • Drug Development : Continued research could lead to the development of novel anti-inflammatory and anticancer drugs based on this compound.
  • Combination Therapies : The compound could be investigated for use in combination with existing therapies to enhance efficacy and reduce side effects in cancer treatment.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or interact with neurotransmitter receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents on Pyrazole/Phenyl Rings Key Functional Groups References
N-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 2-Chlorophenyl (amide N), methyl (pyrazole 1-position) Carboxamide, Cl Target
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 3-Chlorophenyl, 5-CF₃, methyl (pyrazole 1-position) CF₃, carboxamide
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 2,4-Difluorophenyl, methyl (pyrazole 1-position) F (ortho/para), carboxamide
1-(2-Chloro-5-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 2-Cl-5-F-phenyl, pyrrole, pyridinylmethyl Pyrrole, pyridine, F, Cl
N-(4-Chlorophenyl)-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide 4-Chlorophenyl, thienylcarbonyl, phenyl Thiophene, carboxamide
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide 3-Chlorophenyl, 5-OCH₃, N-methyl Methoxy, N-methyl
Key Observations:
  • Halogen Position: The position of chlorine on the phenyl ring (2- vs. 3- or 4-) significantly impacts electronic effects.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the 3-chlorophenyl analog () enhances electron-withdrawing effects, which may increase metabolic stability but reduce solubility.
  • Heterocyclic Additions : Compounds with pyrrole or thiophene moieties (e.g., ) demonstrate expanded π-π stacking capabilities, likely improving interactions with aromatic residues in enzyme active sites.

Physical and Electronic Properties

Table 2: Comparative Physical Properties
Compound (Example) Melting Point (°C) 35Cl NQR Frequency (MHz) Notes References
N-(2-Chlorophenyl)acetamide (Reference) - 34.92 Baseline for electronic comparisons
N-(2-Chlorophenyl)-2-chloro-2-methylacetamide - 34.10 Alkyl side chain lowers frequency
N-(2-Chlorophenyl)-2-chlorobenzamide - 35.45 Aryl side chain increases frequency
N-(2,6-Dichlorophenyl)acetamide - 35.10 Dichloro substitution effect
Key Findings:
  • 35Cl NQR Frequencies: Alkyl substituents (e.g., methyl) on the side chain reduce Cl NQR frequencies due to electron-donating effects, while aryl or chlorinated groups increase frequencies via electron withdrawal .
  • Crystallographic Data : Crystal structures of related compounds (e.g., C₆H₅NHCO-CHClCH₃) reveal that side-chain substitutions primarily affect C(S)-C(O) bond lengths, which may modulate conformational flexibility .

Biological Activity

N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 2-chlorophenyl group and a methyl group at the 1-position. Its structural formula can be represented as follows:

C11H10ClN3O\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}_3\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .
  • Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells by targeting key kinases involved in cell proliferation and survival .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of pyrazole, including this compound, showed notable activity against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the chlorophenyl moiety enhances its antimicrobial efficacy.

Bacterial Strain Inhibition Zone (mm) Standard Drug
E. coli20Ampicillin
S. aureus18Vancomycin

Anti-inflammatory Activity

In vivo studies have shown that this compound significantly reduces inflammation in animal models. It was effective in carrageenan-induced paw edema tests, demonstrating comparable efficacy to standard anti-inflammatory drugs such as indomethacin .

Compound Edema Reduction (%) Standard Drug
This compound62%Indomethacin (58%)

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on HepG2 and A549 cell lines with IC50 values indicating significant potency:

Cell Line IC50 (µM) Reference Compound
HepG23.25Doxorubicin
A54917.82Cisplatin

Study on COX Inhibition

In a study assessing the COX inhibitory activity of pyrazole derivatives, this compound demonstrated a high selectivity index for COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with reduced gastrointestinal side effects .

Study on Cancer Cell Lines

Research conducted by Wei et al. highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The study found that treatment with this compound resulted in increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at N1, chlorophenyl at C3). For example, the methyl group on pyrazole typically resonates at δ 3.8–4.0 ppm .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 10.07 Å, b = 5.14 Å, c = 40.99 Å) confirm molecular geometry and hydrogen bonding patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 276.06 for C₁₂H₁₁ClN₃O) .

How can researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

Advanced Research Question

  • Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., cysteine proteases, kinases) based on structural analogs .
  • Assay Design :
    • Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B) to measure inhibition kinetics.
    • Include solubility enhancers (e.g., DMSO ≤1%) to address low aqueous solubility .
  • Data Validation : Cross-validate IC₅₀ values using orthogonal methods like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

How do structural modifications (e.g., halogen substitution, methyl group position) influence the compound’s bioactivity?

Advanced Research Question

  • Substituent Effects :
    • Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets (e.g., 10-fold higher inhibition of Cathepsin L compared to fluorine analogs) .
    • Methyl Group Position : 1-Methyl substitution on pyrazole improves metabolic stability (e.g., t₁/₂ increased from 2.1 to 6.8 hours in hepatic microsomes) .
  • Methodology : Compare activity using isothermal dose-response curves (IDRC) and molecular docking (AutoDock Vina) to map binding interactions .

How can contradictory data on solubility and bioactivity be resolved during preclinical studies?

Advanced Research Question

  • Solubility Enhancement :
    • Use co-solvents (PEG-400) or nanoformulation (liposomes) to improve bioavailability .
    • Validate solubility via dynamic light scattering (DLS) and HPLC-UV .
  • Bioactivity Discrepancies :
    • Replicate assays under standardized conditions (pH 7.4, 37°C).
    • Perform meta-analysis of dose-response data to identify outliers (e.g., Grubbs’ test) .

What computational approaches are recommended for predicting the compound’s interaction with novel targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor complexes over 100 ns, focusing on RMSD (root-mean-square deviation) stability .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors at pyrazole-C5) using Schrödinger Phase .
  • ADMET Prediction : Tools like SwissADME to forecast permeability (e.g., Caco-2 Papp > 5 × 10⁻⁶ cm/s) and CYP450 inhibition risks .

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